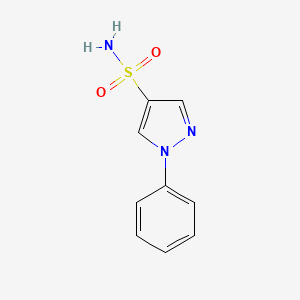

1-phenyl-1H-pyrazole-4-sulfonamide

概要

説明

“1-phenyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C9H8N2 . It belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems . The synthesized compounds are usually characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been studied for their chemical reactivity. They are known to undergo nucleophilic and electrophilic substitution reactions . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It is a pyrazole derivative with a sulfonamide group, which may influence its solubility, acidity, and reactivity .科学的研究の応用

Antiproliferative Activities

Research has shown that certain pyrazole-sulfonamide derivatives, including 1-phenyl-1H-pyrazole-4-sulfonamide, have been synthesized and tested for their in vitro antiproliferative activities. These compounds have demonstrated significant effects, particularly against rat brain tumor cells (C6), with some exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibition

This compound and its derivatives have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. These studies indicate that these compounds, including their metal complexes, exhibit significant inhibition of these isozymes, which is a crucial target in treating various diseases like glaucoma and some forms of cancer (Büyükkıdan et al., 2017).

Anticancer Potential

Derivatives of this compound have been studied for their potential anticancer properties. These studies include investigations into their structural characterization and in vitro anticancer evaluation against various cell lines, including Ehrlich ascites carcinoma cells (EAC). Some compounds in this class have shown promising results, outperforming reference drugs in certain cases (El-Gaby et al., 2017).

Antibacterial and Antioxidant Activities

In addition to its anticancer properties, this compound derivatives have also been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds have displayed significant activities against various bacterial and fungal strains, as well as notable free radical scavenging abilities (Badgujar et al., 2018).

Fluorescent pH Sensors

Pyrazoline derivatives, related to this compound, have been investigated as potential "off-on-off" fluorescent pH sensors. These studies suggest that these compounds can act as efficient pH sensors in various areas like biological, environmental, and medical fields due to their intramolecular charge transfer (ICT) properties and fluorescence response to pH changes (Bozkurt et al., 2018).

Safety and Hazards

将来の方向性

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthetic methodologies for pyrazole derivatives.

作用機序

Target of Action

The primary target of 1-phenyl-1H-pyrazole-4-sulfonamide is believed to be the carbonic anhydrase isoenzymes (CA) . These enzymes play a crucial role in maintaining pH and fluid balance in the body.

Mode of Action

This compound interacts with its targets by inhibiting the activity of carbonic anhydrase isoenzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in pH and fluid balance within the body.

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by this compound affects several biochemical pathways. These pathways are primarily related to the regulation of pH and fluid balance. The downstream effects of this disruption can lead to changes in cellular processes and overall body homeostasis .

Pharmacokinetics

The compound’s molecular weight of 22325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between this compound molecules . More polar protic solvents can favor the this compound-solvent hydrogen bonding rather than the formation of this compound clusters .

特性

IUPAC Name |

1-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKISLJLPSFGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

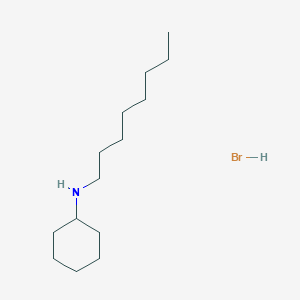

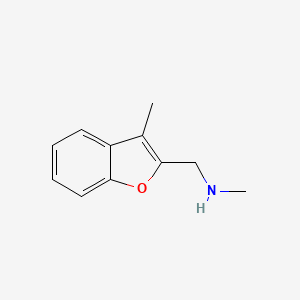

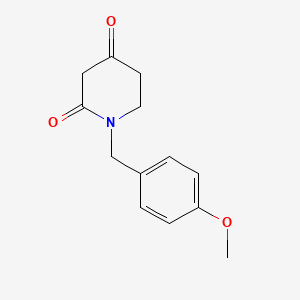

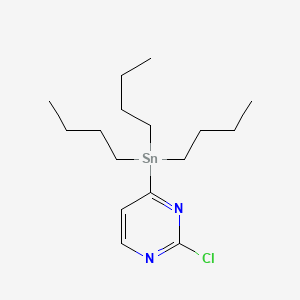

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)

![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)

![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)